molecular formula C7H14ClNO3 B6273000 rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans CAS No. 2307780-69-2

rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans

Cat. No. B6273000
CAS RN: 2307780-69-2
M. Wt: 195.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans (rac-MMC) is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule, meaning it has two stereoisomers, or mirror images, of the same molecule. The trans isomer is the form that is most commonly used in scientific research. Rac-MMC is a versatile compound that has been used in a variety of scientific research applications, including enzyme inhibition, protein purification, and drug delivery.

Scientific Research Applications

Rac-MMC has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor, as a protein purification agent, and as a drug delivery agent. In enzyme inhibition, rac-MMC has been used to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and glutathione S-transferase (GST), an enzyme involved in detoxification. Rac-MMC has also been used as a protein purification agent, as it has been found to bind to proteins and can be used to separate them from other molecules. Finally, rac-MMC has been used as a drug delivery agent, as it has been found to be able to bind to drugs and carry them to specific locations in the body.

Mechanism of Action

The mechanism of action of rac-MMC is not fully understood, however, it is believed to act by binding to proteins or enzymes and inhibiting their activity. Rac-MMC has been found to bind to proteins and enzymes, such as cyclooxygenase-2 and glutathione S-transferase, and inhibit their activity. Additionally, rac-MMC has been found to bind to drugs and carry them to specific locations in the body, suggesting that it may act as a drug delivery agent.
Biochemical and Physiological Effects
Rac-MMC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and glutathione S-transferase. Additionally, it has been found to bind to proteins and drugs, suggesting that it may act as a protein purification agent and a drug delivery agent.

Advantages and Limitations for Lab Experiments

Rac-MMC has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is a chiral molecule, meaning it can be used to separate enantiomers, or mirror images, of molecules. However, rac-MMC is relatively expensive and can be difficult to handle in laboratory experiments.

Future Directions

There are several potential future directions for the use of rac-MMC. One potential direction is the use of rac-MMC as an enzyme inhibitor in drug development. Additionally, rac-MMC could be used to develop more efficient methods of protein purification and drug delivery. Finally, rac-MMC could be used to develop more efficient methods of separating enantiomers of molecules.

Synthesis Methods

Rac-MMC can be synthesized using a variety of methods. The most common method is to react a mixture of 2-chloro-6-methylmorpholine and ethyl acetoacetate in the presence of sodium hydroxide. This reaction results in the formation of rac-MMC and sodium chloride as the byproduct. Other methods of synthesis include the reaction of 2-chloro-6-methylmorpholine and ethyl acetoacetate in the presence of zinc chloride, or the reaction of 2-chloro-6-methylmorpholine and ethyl acetoacetate in the presence of boron trifluoride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans involves the reaction of (R)-6-methylmorpholine-2-carboxylic acid with methanol and hydrochloric acid to form methyl (R)-6-methylmorpholine-2-carboxylate hydrochloride. The resulting product is then subjected to racemization using a chiral base, followed by recrystallization to obtain the racemic mixture of methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans.", "Starting Materials": [ "(R)-6-methylmorpholine-2-carboxylic acid", "Methanol", "Hydrochloric acid", "Chiral base" ], "Reaction": [ "1. React (R)-6-methylmorpholine-2-carboxylic acid with methanol and hydrochloric acid to form methyl (R)-6-methylmorpholine-2-carboxylate hydrochloride.", "2. Subject the resulting product to racemization using a chiral base.", "3. Recrystallize the racemic mixture to obtain rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans." ] }

CAS RN

2307780-69-2

Product Name

rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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